N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide
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Overview
Description
N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is a complex organic compound that features a furan ring, a pyrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide typically involves the condensation of 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)aniline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity.
Mechanism of Action
The mechanism of action of N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
- N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)propionamide
Uniqueness
N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
648430-60-8 |
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Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[4-[5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C20H17N3O2/c24-20(15-5-2-1-3-6-15)21-16-10-8-14(9-11-16)17-13-18(23-22-17)19-7-4-12-25-19/h1-12,18,23H,13H2,(H,21,24) |
InChI Key |
KCOWDKCCQHNORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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